8-{3-[(1-methylpiperidin-4-yl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Description
8-{3-[(1-methylpiperidin-4-yl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C16H25N7O and its molecular weight is 331.424. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
- A related compound, 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazine, demonstrated significant anticancer activity. It was synthesized using a one-pot copper-catalyzed procedure and showed promising results against several human cancer cells (Romero et al., 2020).
Anticonvulsant Activity
- Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines were synthesized and tested for anticonvulsant activity. These compounds exhibited potent activity against maximal electroshock-induced seizures in rats (Kelley et al., 1995).
Antimicrobial Activities
- Some novel 1,2,4-Triazole derivatives, including those similar to the specified compound, showed good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Human A2A Adenosine Receptor Antagonists
- Research on 8-amino-2-phenyl-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives revealed their potential as human A2A adenosine receptor antagonists. These compounds showed high affinity and selectivity, indicating their potential therapeutic applications (Falsini et al., 2020).
Synthesis and Structural Studies
- Several studies have focused on the synthesis of related compounds, exploring their structural characteristics and potential applications in various fields, such as cardiovascular agents and antibacterial properties (Sato et al., 1980), (Govori et al., 2009).
Adenosine Receptor Antagonism
- A study on piperazine-derived [1,2,4]triazolo[1,5-a]pyrazine as an adenosine A2a receptor antagonist indicates the relevance of such compounds in receptor binding studies, contributing to the understanding of their pharmacological profiles (Peng et al., 2005).
Properties
IUPAC Name |
8-[3-[(1-methylpiperidin-4-yl)amino]piperidin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O/c1-21-8-4-12(5-9-21)18-13-3-2-7-22(11-13)14-15-19-20-16(24)23(15)10-6-17-14/h6,10,12-13,18H,2-5,7-9,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFKLVNTBKIOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2CCCN(C2)C3=NC=CN4C3=NNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.